molecular formula C10H8Cl2N2O2 B12936308 1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione CAS No. 187243-32-9

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B12936308
CAS No.: 187243-32-9
M. Wt: 259.09 g/mol
InChI Key: KLVJEEBXXDKXQH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 2,6-dichlorobenzyl group. This compound is part of a broader class of imidazolidine-2,4-diones, which are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of 2,6-dichlorobenzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring . Another method involves the Bucherer-Bergs reaction, where 2,6-dichlorobenzylamine reacts with potassium cyanate and formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of 1-(2,6-dichlorobenzyl)imidazolidine-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemical Properties and Structure

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione has the molecular formula C10H8Cl2N2O2. The compound features an imidazolidine core with a dichlorophenyl substituent, which is significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor interactions.

Anticancer Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit promising anticancer properties. A study synthesized a series of compounds based on this scaffold and evaluated their effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in cancer models, suggesting that modifications to the imidazolidine structure can enhance anticancer efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. A set of imidazolidine derivatives was synthesized and tested against Pseudomonas aeruginosa, a common pathogen associated with infections. The findings revealed that certain derivatives could effectively inhibit virulence factors such as protease and hemolysin production . This suggests potential applications in treating bacterial infections.

Cannabinoid Receptor Agonism

Recent studies have explored the compound's role as a selective cannabinoid CB2 receptor agonist. Modifications to the imidazolidine structure have led to improved pharmacokinetic profiles and enhanced receptor selectivity. One derivative demonstrated potent agonistic activity at the CB2 receptor, indicating potential for therapeutic use in pain management and inflammation .

Case Studies and Research Findings

StudyFocusKey Findings
Van Der Stelt et al. (2011)Cannabinoid CB2 AgonismIdentified derivatives with high selectivity and oral bioavailability; potential for neuropathic pain treatment .
PMC Article (2020)Antimicrobial ActivityNovel derivatives showed complete inhibition of virulence factors in Pseudomonas aeruginosa .
PMC Article (2024)Anticancer ActivityCompounds based on imidazolidine-2,4-dione exhibited significant anticancer effects across various cell lines .

Biological Activity

1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2N2O2, with a molecular weight of approximately 259.09 g/mol. The compound features a five-membered imidazolidine ring containing two carbonyl groups, which play a crucial role in its reactivity and biological interactions. The presence of the 2,6-dichlorophenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzylamine with carbonyl sources like phosgene or isocyanates under controlled conditions. A common synthetic route includes:

  • Reaction Setup : Combine 2,6-dichlorobenzylamine with phosgene in an organic solvent.
  • Reaction Conditions : Maintain the reaction under reflux for several hours.
  • Purification : Isolate the product through crystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds within the imidazolidine-2,4-dione class often exhibit significant antimicrobial activity. Notably:

  • Bacterial Inhibition : Derivatives of this compound have demonstrated the ability to inhibit bacterial growth by interfering with cell wall synthesis or function.
  • Antifungal Activity : Some derivatives have shown antifungal properties against various pathogenic fungi.

Anti-inflammatory Effects

Preliminary studies suggest that certain derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Anticancer Potential

Molecular docking studies indicate that this compound may interact with proteins involved in cancer pathways. In vitro studies have shown that some derivatives can inhibit specific enzymes related to tumor progression.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(Phenyl)imidazolidine-2,4-dionePhenyl group instead of dichlorophenylDifferent antimicrobial activity profiles
1-(Thiazol-2-yl)imidazolidine-2,4-dioneThiazole ring substitutionPotentially enhanced anti-inflammatory properties
1-(Benzyl)imidazolidine-2,4-dioneBenzyl group substitutionVaried pharmacological activities

Case Studies and Research Findings

Several studies have explored the biological activity of imidazolidine derivatives:

  • Antimalarial Activity : A study evaluated novel bioinspired imidazolidine derivatives against Plasmodium falciparum, reporting IC50 values as low as 0.099 μM for certain compounds . This suggests potential for developing new antimalarial agents.
  • Antibacterial Studies : Another investigation focused on thiazolidine derivatives that share structural similarities with imidazolidines and reported varying antibacterial activities across different strains .
  • Mechanistic Insights : Research has indicated that the mechanism of action for these compounds may involve nucleophilic attacks on carbonyl groups, leading to diverse biological effects including enzyme inhibition and modulation of metabolic pathways .

Properties

CAS No.

187243-32-9

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8Cl2N2O2/c11-7-2-1-3-8(12)6(7)4-14-5-9(15)13-10(14)16/h1-3H,4-5H2,(H,13,15,16)

InChI Key

KLVJEEBXXDKXQH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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